prop-2-enyl 3-oxopiperidine-1-carboxylate
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Overview
Description
Prop-2-enyl 3-oxopiperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are a class of heterocyclic organic compounds containing a nitrogen atom in a six-membered ring. This compound is characterized by the presence of a prop-2-enyl group attached to the nitrogen atom and a 3-oxo group on the piperidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 3-oxopiperidine-1-carboxylate can be achieved through several methods. One common approach involves the allylation of tert-butyl 4-oxopiperidine-1-carboxylate. This reaction typically uses reagents such as BuLi (butyllithium) and N,N’-dimethylpropylene urea, followed by the addition of allyl bromide . The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the prop-2-enyl group to an epoxide or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
Substitution: The prop-2-enyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Prop-2-enyl 3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which prop-2-enyl 3-oxopiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-2-enyl group can form covalent bonds with active sites, while the 3-oxo group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: This compound has a similar structure but with an ethyl group instead of a prop-2-enyl group.
tert-Butyl 3-oxopiperidine-1-carboxylate: Similar structure with a tert-butyl group.
1-Boc-3-piperidone: Another similar compound with a Boc (tert-butoxycarbonyl) protecting group.
Uniqueness
Prop-2-enyl 3-oxopiperidine-1-carboxylate is unique due to the presence of the prop-2-enyl group, which can participate in specific chemical reactions and interactions that other similar compounds may not. This makes it valuable in certain synthetic and research applications where the prop-2-enyl group is required.
Properties
IUPAC Name |
prop-2-enyl 3-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-6-13-9(12)10-5-3-4-8(11)7-10/h2H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEKPIXEJDYKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696380 |
Source
|
Record name | Prop-2-en-1-yl 3-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-83-9 |
Source
|
Record name | Prop-2-en-1-yl 3-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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